molecular formula C13H10ClFO B6373941 MFCD18313797 CAS No. 1261979-61-6

MFCD18313797

Cat. No.: B6373941
CAS No.: 1261979-61-6
M. Wt: 236.67 g/mol
InChI Key: YDAXHNQFAAGFNA-UHFFFAOYSA-N
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Description

The compound 5-(3-Chloro-4-methylphenyl)-3-fluorophenol (CAS Number: 1261979-61-6, MDL Number: MFCD18313797) is an organic molecule characterized by the presence of a chloro, methyl, and fluorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-4-methylphenyl)-3-fluorophenol typically involves the halogenation of phenolic compounds. The process may include the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms into the phenolic ring.

    Substitution Reactions: Using appropriate reagents to introduce the chloro and methyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into various hydroxy derivatives.

    Substitution: The chloro and fluorophenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under specific conditions.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives and other reduced forms.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of halogenated phenolic compounds and their reactivity.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in the development of pharmaceutical agents due to its unique chemical structure.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-fluorophenol involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, leading to alterations in biochemical pathways. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

  • 4-Chloro-3-fluorophenol
  • 3-Chloro-4-methylphenol
  • 2-Fluoro-4-chlorophenol

Comparison:

  • Uniqueness: The combination of chloro, methyl, and fluorophenol groups in 5-(3-Chloro-4-methylphenyl)-3-fluorophenol provides it with unique chemical properties, such as increased reactivity and stability.
  • Reactivity: Compared to similar compounds, it may exhibit different reactivity patterns due to the specific positioning of the substituents.

This detailed article provides a comprehensive overview of 5-(3-Chloro-4-methylphenyl)-3-fluorophenol, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-3-9(6-13(8)14)10-4-11(15)7-12(16)5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAXHNQFAAGFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684313
Record name 3'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-61-6
Record name 3'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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